Regiochemical Divergence in Cathodic Coupling: 1,3-Diols vs. Homoallylic Alcohols
Under identical cathodic coupling conditions with ketones, trans-3-(trimethylsilyl)allyl alcohol (a γ‑silyl allyl alcohol) yields trimethylsilyl‑substituted 1,3‑diols with high diastereoselectivity. In contrast, 2‑(trimethylsilyl)allyl alcohol (a β‑silyl isomer) exclusively affords homoallylic alcohols via Peterson elimination of the intermediately formed 1,4‑diol [1]. This regioisomer‑dependent pathway divergence demonstrates that the silyl group position, not merely its presence, determines the product class accessible.
| Evidence Dimension | Reaction pathway and product class from cathodic coupling with ketones |
|---|---|
| Target Compound Data | Trimethylsilyl-substituted 1,3-diols; high diastereoselectivity |
| Comparator Or Baseline | 2-(Trimethylsilyl)allyl alcohol: Homoallylic alcohols (via Peterson elimination) |
| Quantified Difference | Exclusive product class switch (1,3-diols vs. homoallylic alcohols) |
| Conditions | Cathodic reduction; ketone electrophiles; same electrochemical cell setup |
Why This Matters
Procurement of the incorrect regioisomer leads to a completely different product class and synthetic strategy, rendering downstream multi‑step syntheses non‑viable.
- [1] Shono, T., Kashimura, S., & Ishifune, M. (1996). Cathodic coupling of ketones with trimethylsilyl substituted allyl alcohols. Tetrahedron Letters, 37(37), 6737–6740. View Source
